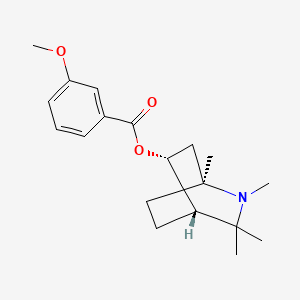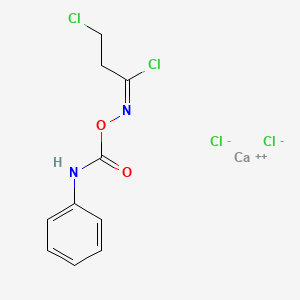
(T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium is a complex organochlorine compound It is characterized by the presence of multiple chlorine atoms and a phenylamino group, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium typically involves multiple steps, including the chlorination of precursor compounds and the introduction of the phenylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compounds are reacted with chlorine gas under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to achieve the desired level of purity.
化学反应分析
Types of Reactions
(T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the phenylamino group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated derivatives, while reduction could produce dechlorinated compounds or modified phenylamino derivatives.
科学研究应用
(T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell growth or metabolism, resulting in antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
Chloroform: A simple organochlorine compound used as a solvent and in chemical synthesis.
Dichloromethane: Another organochlorine solvent with similar properties.
Polychlorinated biphenyls (PCBs): A class of organochlorine compounds with diverse industrial applications but known for their environmental persistence and toxicity.
Uniqueness
(T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium is unique due to its complex structure, which includes multiple chlorine atoms and a phenylamino group
属性
CAS 编号 |
171199-32-9 |
|---|---|
分子式 |
C10H10CaCl4N2O2 |
分子量 |
372.1 g/mol |
IUPAC 名称 |
calcium;[(E)-1,3-dichloropropylideneamino] N-phenylcarbamate;dichloride |
InChI |
InChI=1S/C10H10Cl2N2O2.Ca.2ClH/c11-7-6-9(12)14-16-10(15)13-8-4-2-1-3-5-8;;;/h1-5H,6-7H2,(H,13,15);;2*1H/q;+2;;/p-2/b14-9+;;; |
InChI 键 |
LBOSEDZQIFEKOF-LQFHBUQSSA-L |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C(\CCCl)/Cl.[Cl-].[Cl-].[Ca+2] |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)ON=C(CCCl)Cl.[Cl-].[Cl-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


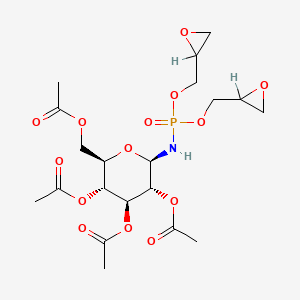
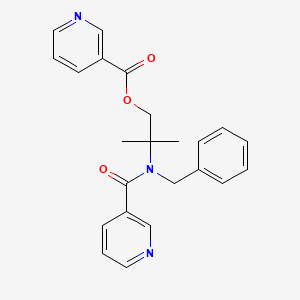

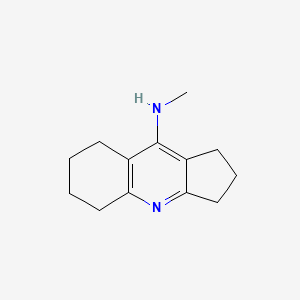

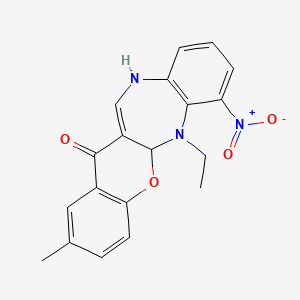
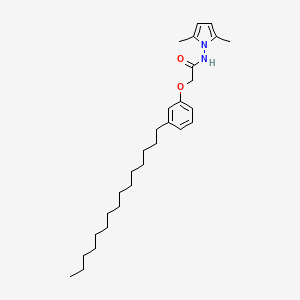
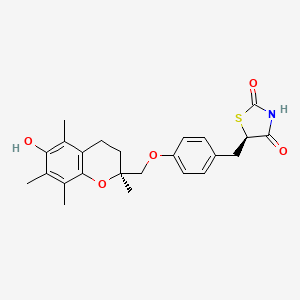

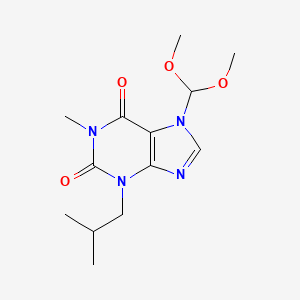
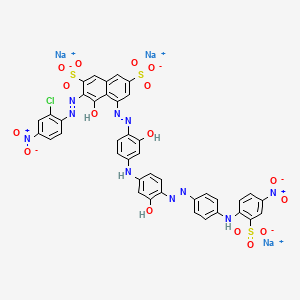
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine](/img/structure/B12749896.png)

